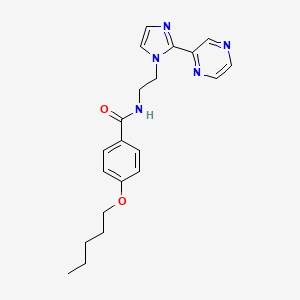

4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-pentoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-2-3-4-15-28-18-7-5-17(6-8-18)21(27)25-12-14-26-13-11-24-20(26)19-16-22-9-10-23-19/h5-11,13,16H,2-4,12,14-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDWVIUGJPNYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate to form 4-pentyloxybenzoic acid. This is followed by the conversion to the benzamide via reaction with thionyl chloride and subsequent reaction with ammonia or an amine.

-

Synthesis of the Pyrazinyl-Imidazolyl Moiety: : The pyrazinyl-imidazolyl moiety can be synthesized through a multi-step process involving the formation of the pyrazine ring followed by the introduction of the imidazole ring. This typically involves cyclization reactions and the use of reagents such as hydrazine and glyoxal.

-

Coupling of the Two Moieties: : The final step involves coupling the benzamide core with the pyrazinyl-imidazolyl moiety. This can be achieved through a nucleophilic substitution reaction where the amine group of the pyrazinyl-imidazolyl moiety reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyl and imidazolyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of pentyloxybenzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazinyl-imidazolyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new drugs.

Industry

In industry, the compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide with key analogues, focusing on structural variations, synthesis, and inferred biological properties.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Target Engagement :

- The pentyloxy chain in the target compound likely increases solubility compared to shorter alkoxy chains (e.g., methoxy in 8d) but reduces it relative to hexyloxy derivatives (e.g., 2g) .

- Pyrazine vs. Phenyl : The pyrazine ring’s electron-deficient nature may favor interactions with CYP active sites over phenyl groups, which rely on hydrophobic or π-π interactions .

Synthetic Strategies: Amide Coupling: Used in 2g and 8d for benzamide formation, suggesting compatibility with the target compound’s synthesis .

Enzyme Selectivity: Unlike 8d (CYP24A1-specific), the target’s broader heterocyclic architecture may target multiple CYP isoforms.

Research Findings and Limitations

- Gaps in Data : Direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence. Inferences are drawn from structurally similar molecules.

- Contradictions : Longer alkoxy chains (e.g., hexyloxy in 2g) may improve solubility but reduce metabolic stability, highlighting a trade-off in design .

Biological Activity

The compound 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a hybrid structure that incorporates elements known for their biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

- Chemical Formula : C₁₈H₂₃N₅O

- Molecular Weight : 341.41 g/mol

- IUPAC Name : this compound

This compound features a pentyloxy group and a pyrazine-imidazole moiety, which are critical for its biological interactions.

Antiviral Activity

Recent studies have explored the antiviral properties of similar pyrazine derivatives. For instance, compounds incorporating pyrazine rings have demonstrated significant inhibitory effects against the hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase. Compounds with IC50 values as low as 0.69 μM have been reported, indicating potent antiviral activity .

Anticancer Properties

The anticancer potential of imidazole-containing compounds has been widely documented. For example, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation. A related compound exhibited an IC50 value of 0.9 μM against drug-resistant cancer cells, highlighting the potential of imidazole derivatives in overcoming resistance mechanisms .

The proposed mechanisms for the biological activity of pyrazine and imidazole derivatives include:

- Inhibition of Kinases : Some compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells by modulating key proteins involved in cell survival and death.

- Reactive Oxygen Species (ROS) Modulation : The ability to alter ROS levels is another mechanism through which these compounds exert their effects, particularly in oxidative stress-related conditions .

Study 1: Antiviral Efficacy

A study investigated a series of pyrazine derivatives for their effectiveness against HCV. The compound demonstrated an IC50 value significantly lower than standard antiviral agents, suggesting that modifications to the pyrazine structure can enhance bioactivity .

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including MCF-7 and BEL-7402. The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.